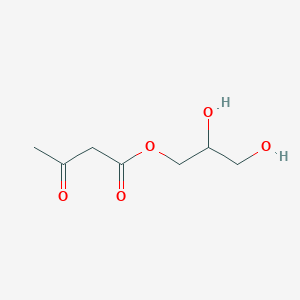

2,3-Dihydroxypropyl 3-oxobutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12O5 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2,3-dihydroxypropyl 3-oxobutanoate |

InChI |

InChI=1S/C7H12O5/c1-5(9)2-7(11)12-4-6(10)3-8/h6,8,10H,2-4H2,1H3 |

InChI Key |

BJXWCJCOADTGSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)OCC(CO)O |

Origin of Product |

United States |

Structural Classification and Nomenclature of 2,3 Dihydroxypropyl 3 Oxobutanoate Within Ester Chemistry

From a structural standpoint, 2,3-Dihydroxypropyl 3-oxobutanoate is classified as a β-keto ester. This designation arises from the relative positions of its functional groups. The molecule consists of a butanoate ester backbone with a ketone (oxo group) located at the third carbon (the β-carbon) relative to the ester's carbonyl group. Furthermore, the ester is formed with glycerol (B35011), specifically at one of its primary hydroxyl groups, leaving two adjacent hydroxyl groups on the propyl chain.

The systematic IUPAC name for this compound is this compound. This name precisely describes the molecular architecture: the "2,3-dihydroxypropyl" portion indicates the glycerol-derived alcohol component with hydroxyl groups at the second and third positions of the propyl chain, while "3-oxobutanoate" specifies the four-carbon ester chain with a ketone at the third carbon.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 66523-11-3 |

| Molecular Formula | C₇H₁₂O₅ |

| Molecular Weight | 176.17 g/mol |

| SMILES Code | OC(CO)COC(CC(C)=O)=O |

Historical Trajectory of Research on 2,3 Dihydroxypropyl 3 Oxobutanoate and Analogous β Keto Esters

While specific historical research on 2,3-Dihydroxypropyl 3-oxobutanoate is not extensively documented in readily available literature, the broader class of β-keto esters has a rich and well-established history in organic chemistry. The foundational method for synthesizing these compounds is the Claisen condensation, a carbon-carbon bond-forming reaction discovered in the late 19th century by Ludwig Claisen. This reaction involves the base-catalyzed self-condensation of an ester, yielding a β-keto ester. bldpharm.combldpharm.com

The 20th century saw significant advancements in the use and synthesis of β-keto esters. The development of palladium-catalyzed reactions, for instance, introduced novel transformations of allylic β-keto esters, expanding their synthetic utility. More recently, the field has embraced biocatalysis, employing enzymes like lipases for the transesterification of β-keto esters under milder, more environmentally friendly conditions. nih.gov This progression from classical condensation reactions to sophisticated catalytic methods highlights the enduring importance of β-keto esters in synthetic chemistry.

Fundamental Chemical Significance Within Organic Synthesis and Biocatalysis

The chemical significance of 2,3-Dihydroxypropyl 3-oxobutanoate, like other β-keto esters, lies in its versatility as a synthetic intermediate. The presence of multiple functional groups—an ester, a ketone, and two hydroxyl groups—provides numerous reaction sites for further chemical transformations.

In organic synthesis , β-keto esters are valuable building blocks for the construction of more complex molecules. The active methylene (B1212753) group (the CH₂ group flanked by the two carbonyls) is readily deprotonated to form a stable enolate, which can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions. This reactivity is fundamental to many synthetic strategies for preparing natural products and other biologically active compounds.

In the realm of biocatalysis , the focus is often on the stereoselective synthesis and transformation of β-keto esters. Enzymes, particularly lipases and reductases, can be employed to achieve high levels of enantioselectivity, which is crucial in the synthesis of chiral drugs and other fine chemicals. For instance, the enzymatic reduction of the keto group in a β-keto ester can produce a chiral β-hydroxy ester, a valuable synthon. While specific biocatalytic applications for this compound are not widely reported, its structure suggests potential for such enzymatic transformations, for example, in the production of chiral diols.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Potential Product(s) |

| Reduction of Ketone | Sodium borohydride (B1222165) (NaBH₄) | 2,3-Dihydroxypropyl 3-hydroxybutanoate |

| Enolate Alkylation | 1. Base (e.g., NaOEt) 2. Alkyl halide (R-X) | 2,3-Dihydroxypropyl 2-alkyl-3-oxobutanoate |

| Decarboxylation (Krapcho) | NaCl, DMSO, H₂O, heat | 1,2-Propanediol and acetone (B3395972) (after hydrolysis) |

| Transesterification | Alcohol (R'-OH), acid or base catalyst | R' 3-oxobutanoate and glycerol (B35011) |

Note: The actual outcomes may vary depending on the specific reaction conditions.

Scope and Organization of the Academic Research Outline for 2,3 Dihydroxypropyl 3 Oxobutanoate

Direct Esterification Routes Utilizing 2,3-Dihydroxypropan-1-ol and 3-Oxobutanoic Acid Precursors

Direct esterification involves the reaction of glycerol (B35011) with an acetoacetic acid equivalent. This approach can be catalyzed by acids or enzymes, or facilitated by the use of activated intermediates to drive the reaction towards the desired product.

Acid-Catalyzed Esterification Approaches for this compound Synthesis

Acid-catalyzed esterification is a common method for producing esters from an alcohol and a carboxylic acid. In the context of this compound synthesis, this involves the reaction of glycerol with acetoacetic acid or its anhydride (B1165640) in the presence of an acid catalyst. The reaction mechanism typically involves protonation of the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of glycerol. nih.gov This process is reversible and often requires the removal of water to shift the equilibrium towards the formation of the ester. nih.gov

Various acid catalysts, both homogeneous and heterogeneous, have been investigated for the esterification of glycerol. Homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are effective but can be corrosive and difficult to separate from the reaction mixture. nih.gov Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) and zeolites, offer the advantage of easier separation and potential for reuse. nih.govscielo.brmatec-conferences.org For instance, studies on the esterification of glycerol with acetic acid, a related reaction, have shown that catalysts like Amberlyst-15 can achieve high glycerol conversion. scielo.br However, selectivity towards the monoester, in this case, this compound, can be a challenge as the reaction can proceed to form diesters and triesters. Reaction conditions such as temperature, molar ratio of reactants, and catalyst loading play a crucial role in controlling the product distribution. acs.orgmdpi.com

Table 1: Comparison of Acid Catalysts in Glycerol Esterification with Acetic Acid

| Catalyst | Type | Glycerol Conversion (%) | Selectivity to Monoacetin (%) | Selectivity to Diacetin (B166006) (%) | Selectivity to Triacetin (B1683017) (%) | Reference |

|---|---|---|---|---|---|---|

| Sulfuric Acid | Homogeneous | ~100 | - | - | - | scielo.br |

| p-Toluenesulfonic Acid | Homogeneous | ~100 | - | - | - | scielo.br |

| Amberlyst-15 | Heterogeneous | >90 | - | - | 13 | matec-conferences.org |

| N-methyl-2-pyrrolidinium hydrogen sulfate | Homogeneous (Ionic Liquid) | >99 | - | >52.7 (combined with triacetin) | 42.3 | acs.org |

| Tin-exchanged tungstophosphoric acid on K-10 | Heterogeneous | ~100 | - | - | 25.5 | nih.gov |

Enzymatic Esterification Strategies: Biocatalytic Synthesis of this compound

Enzymatic esterification offers a green and highly selective alternative to chemical catalysis. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are widely used for their ability to catalyze esterification reactions under mild conditions. rsc.orgacs.org The use of enzymes can lead to high regioselectivity, favoring the esterification of the primary hydroxyl groups of glycerol.

In the synthesis of this compound, a lipase would catalyze the reaction between glycerol and an acetoacetic acid donor. The reaction mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with glycerol to form the monoester. acs.org The use of organic solvents or solvent-free systems can influence the reaction rate and equilibrium. rsc.org For instance, in the enzymatic synthesis of poly(glycerol sebacate), the amount of enzyme and the molar ratio of reactants were found to significantly affect the molecular weight and degree of branching of the resulting polymer. acs.org Similarly, in the synthesis of glycerol carbonate, another glycerol derivative, nearly 100% glycerol conversion was achieved using CALB. rsc.org These findings suggest that enzymatic routes hold great promise for the efficient and selective synthesis of this compound.

Activated Ester and Anhydride Coupling Methods for Efficient Formation

To enhance the efficiency of esterification, particularly for less reactive carboxylic acids or to avoid harsh conditions, activated ester and anhydride coupling methods can be employed. These methods involve converting the carboxylic acid (acetoacetic acid in this case) into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or a mixed anhydride. These activated intermediates then readily react with the hydroxyl groups of glycerol.

Recent research has developed methods for synthesizing various activated esters from carboxylic acids using reagents like triphenylphosphine (B44618) and iodine, avoiding the need for traditional coupling agents like carbodiimides. organic-chemistry.orgnih.gov This approach has been shown to be effective for a broad range of carboxylic acids, including those with sensitive functional groups, and proceeds at room temperature with minimal racemization. organic-chemistry.orgnih.gov While specific application to this compound synthesis is not detailed, the general applicability of these methods suggests they could be adapted for its efficient formation.

Transesterification Processes Involving this compound

Transesterification is another major pathway for synthesizing esters, involving the reaction of an existing ester with an alcohol in the presence of a catalyst. For the production of this compound, this would typically involve the reaction of glycerol with an alkyl acetoacetate (B1235776), such as ethyl acetoacetate.

Alcoholysis and Acidolysis Mechanisms Applied to the Compound

Transesterification of glycerol with an acetoacetate ester can be catalyzed by both acids and bases. The reaction involves the nucleophilic attack of a hydroxyl group from glycerol on the carbonyl carbon of the acetoacetate ester, leading to the displacement of the original alcohol (e.g., ethanol (B145695) from ethyl acetoacetate). scielo.br

Acid-catalyzed transesterification, using catalysts like sulfuric acid, p-toluenesulfonic acid, or solid acids like Amberlyst-36, has been shown to be effective for the production of glycerol esters. biofueljournal.combiofueljournal.com For example, the transesterification of glycerol with ethyl acetate (B1210297) has been studied extensively, achieving 100% glycerol conversion under certain conditions. scielo.brbiofueljournal.com The selectivity towards mono-, di-, and triesters is influenced by factors such as the molar ratio of reactants, reaction temperature, and the removal of the alcohol byproduct. biofueljournal.comuctm.edu Base-catalyzed transesterification, using catalysts like calcium oxide, has also been explored and can offer high glycerol conversion and selectivity towards mono- and diesters. uctm.edu

Table 2: Catalyst Performance in Transesterification of Glycerol with Ethyl Acetate

| Catalyst | Type | Glycerol Conversion (%) | Selectivity to Monoacetin (%) | Selectivity to Diacetin (%) | Selectivity to Triacetin (%) | Reference |

|---|---|---|---|---|---|---|

| Sulfuric Acid | Homogeneous Acid | 100 | 45 | 44 | 11 | biofueljournal.com |

| Amberlyst 36 | Heterogeneous Acid | - | - | - | - | biofueljournal.com |

| Calcium Oxide on Alumina | Heterogeneous Base | 87.5 | 15.26 | 84.73 | 0 | uctm.edu |

Chemoenzymatic Transesterification for this compound Production

Chemoenzymatic approaches combine the benefits of both chemical and enzymatic catalysis. In the context of this compound synthesis, this could involve an enzyme-catalyzed transesterification followed by a chemical modification step, or a one-pot reaction where both catalyst types are present.

Lipases are highly effective for catalyzing transesterification reactions under mild conditions. nih.govacs.org Studies on the enzymatic transesterification of glycerol with dialkyl carbonates to produce glycerol carbonate have demonstrated high conversion rates. rsc.orgnih.govacs.org For instance, using immobilized Candida antarctica lipase B, researchers achieved a glycerol conversion of 94.24% and a glycerol carbonate yield of 88.66%. acs.org This highlights the potential of enzymatic transesterification for the synthesis of specific glycerol esters. A chemoenzymatic process could, for example, use a lipase for the initial transesterification to form this compound, followed by a chemical catalyst to promote further reactions if desired. Sustainable chemoenzymatic processes have been developed for other glycerol derivatives, showcasing the feasibility of this approach. rsc.org

Novel Synthetic Routes and Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have guided the development of novel synthetic routes for glycerol derivatives. These methodologies aim to reduce waste, minimize energy consumption, and utilize renewable feedstocks and safer reagents. For the synthesis of this compound, this translates to exploring solvent-free conditions, alternative energy sources like microwaves, continuous production methods, and the use of recyclable heterogeneous catalysts.

Solvent-free reaction conditions are highly desirable as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. Microwave-assisted synthesis, another green chemistry approach, can significantly accelerate reaction rates, often leading to higher yields and selectivities in shorter timeframes compared to conventional heating. rsc.org

While specific studies on the microwave-assisted, solvent-free synthesis of this compound are not extensively documented, research on analogous reactions, such as the lipase-catalyzed transesterification of other β-ketoesters, has demonstrated the power of this combined approach. For instance, the transesterification of ethyl 3-oxobutanoate with secondary alcohols has been successfully carried out under solvent-free conditions using microwave irradiation, suggesting the potential of this method for the target compound.

The acetylation of glycerol with acetic acid to produce fuel additives has also been explored using microwave assistance. tandfonline.com One study achieved 96% glycerol conversion in two hours using a porcine pancreas lipase catalyst in toluene, highlighting the potential for enzymatic, microwave-assisted synthesis. tandfonline.com Another investigation into the production of triacetin via microwave-assisted esterification of glycerol with acetic acid using activated natural zeolite as a catalyst showed over 95% conversion of glycerol. bcrec.id However, the selectivity was distributed among monoacetin, diacetin, and triacetin, underscoring the challenge of achieving high selectivity for the monoester in direct esterification. bcrec.id The production of glycerol carbonate from crude glycerol via microwave-assisted transesterification has achieved yields as high as 99.5% in just three minutes, demonstrating the remarkable efficiency of this technology for glycerol transformations. rsc.org

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. These systems are particularly well-suited for optimizing reaction conditions and can be integrated with in-line purification and analysis.

While the application of flow chemistry specifically for the synthesis of this compound is not yet widely reported, its potential can be inferred from studies on the selective synthesis of other polyol derivatives. For example, the selective continuous flow synthesis of lower alcohols from polyols like glycerol has been investigated, providing insights into controlling selectivity in continuous systems. rsc.org Furthermore, superheated flow chemistry has been shown to accelerate reactions and improve selectivity for various transformations, including the monobromination of porphyrins and the deoxydehydration of polyols. acs.org This approach, which operates at temperatures above the solvent's boiling point, could potentially be applied to the selective esterification of glycerol with an acetoacetate precursor in a continuous manner. Research into the upgrading of glycerol to epichlorohydrin (B41342) and glycidol (B123203) under superheated flow conditions further supports the feasibility of using this technology for precise glycerol modifications. acs.org

The use of heterogeneous catalysts is a cornerstone of green chemistry, as these catalysts can be easily separated from the reaction mixture and recycled, reducing waste and processing costs. For the synthesis of glycerol esters, a variety of solid acid catalysts have been investigated to replace corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid. mdpi.com

Examples of heterogeneous catalysts explored for glycerol esterification include:

Ion-exchange resins: Amberlyst-15 has shown high activity in the acetylation of glycerol with acetic acid, achieving 97% conversion in 30 minutes. researchgate.net

Zeolites and Clays: Catalysts like K-10 montmorillonite, HZSM-5, and HUSY have also been used, though their performance can be hindered by diffusion limitations of the products within their porous structures. researchgate.net

Metal oxides: Niobic acid has demonstrated catalytic activity in glycerol acetylation. researchgate.net

Functionalized materials: Sulfonic acid-functionalized silica (B1680970) and titania-based materials have been effective in the microwave-assisted etherification of glycerol. nih.gov Additionally, glycerol itself has been used to create solid acid catalysts (Glycerol-SO3H) for the esterification of fatty acids. mdpi.com

A significant challenge in the direct esterification of glycerol is controlling selectivity towards the monoester. A common strategy to overcome this is to use a protected form of glycerol, such as 1,2-O-isopropylidene glycerol (solketal). This blocks two of the hydroxyl groups, allowing for selective esterification at the free primary hydroxyl group. The protecting group can then be removed under acidic conditions to yield the desired 1-monoester. This approach has been successfully used to synthesize high-purity glycerol monostearate. researchgate.netdigitalxplore.org

The acetalization of glycerol with acetone (B3395972) to form solketal (B138546) is often catalyzed by heterogeneous acid catalysts, such as Amberlyst-15. nih.govnih.gov This green approach to producing a key intermediate for selective monoester synthesis further highlights the importance of heterogeneous catalysis in obtaining compounds like this compound.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity of this compound

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the desired product in any chemical synthesis. For the production of this compound, key parameters to consider include the molar ratio of reactants, catalyst loading, temperature, and reaction time.

While specific optimization data for the synthesis of this compound is limited, studies on analogous glycerol esterification reactions provide valuable insights.

Molar Ratio of Reactants: In the esterification of glycerol, the molar ratio of the acyl donor to glycerol significantly influences the product distribution. A large excess of the acyl donor typically favors the formation of di- and triesters. To enhance selectivity for the monoester, a lower molar ratio is generally preferred.

Catalyst Loading: The amount of catalyst can affect both the reaction rate and selectivity. For instance, in the synthesis of glycerol monoethers from glycidol, it was found that while higher catalyst loading increased the conversion rate, optimal selectivity was achieved at a moderate loading of 10 mol%. mdpi.com

Temperature: Temperature plays a critical role in reaction kinetics and selectivity. Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts or favor the formation of more thermodynamically stable products, which in the case of glycerol esterification, are often the di- and triesters. In the electrochemical conversion of glycerol, for example, the selectivity towards different products (glycolic acid vs. lactic acid) was highly dependent on the reaction temperature. nih.gov

Reaction Time: The duration of the reaction must be carefully controlled to maximize the yield of the desired monoester. As the reaction progresses, the initially formed monoester can further react to form the diester and triester. Therefore, monitoring the reaction over time is essential to identify the point of maximum monoester concentration.

The following interactive table illustrates the effect of reaction parameters on the conversion and selectivity in the microwave-assisted acetylation of glycerol, providing a model for the type of optimization studies required for the synthesis of this compound.

Table 1: Illustrative Optimization of Glycerol Acetylation Note: This data is based on findings for glycerol acetylation and serves as an example of parameter optimization.

| Molar Ratio (Glycerol:Acetic Acid) | Catalyst Loading (wt%) | Temperature (°C) | Time (min) | Glycerol Conversion (%) | Monoacetin Selectivity (%) | Diacetin Selectivity (%) | Triacetin Selectivity (%) |

| 1:3 | 3 | 60 | 60 | 85 | 55 | 30 | 15 |

| 1:6 | 3 | 60 | 60 | 95 | 40 | 45 | 15 |

| 1:9 | 3 | 60 | 60 | >95 | 25 | 50 | 25 |

| 1:9 | 1 | 60 | 90 | 80 | 30 | 45 | 25 |

| 1:9 | 3 | 60 | 90 | >95 | 15 | 55 | 30 |

| 1:9 | 5 | 60 | 90 | >95 | 10 | 50 | 40 |

| 1:9 | 3 | 40 | 120 | 75 | 45 | 35 | 20 |

| 1:9 | 3 | 80 | 45 | 90 | 20 | 50 | 30 |

Kinetic Studies of this compound Esterification

Kinetic investigations into the esterification of glycerol provide a foundational framework for understanding the formation of this compound. The reaction of glycerol with a carboxylic acid, such as acetic acid, is a reversible and typically acid-catalyzed process. mdpi.comuni-rostock.de Studies on glycerol acetylation have demonstrated that the reaction proceeds through a series of consecutive steps, leading to the formation of mono-, di-, and tri-esters. researchgate.net

The reaction rate is significantly influenced by several operational parameters, including temperature, the molar ratio of reactants, and the concentration of the catalyst. For instance, in the uncatalyzed acetylation of glycerol with acetic acid, an increase in temperature from 80 °C to 160 °C and a higher molar ratio of acetic acid to glycerol have been shown to enhance glycerol conversion. mdpi.com Similarly, in catalyzed reactions, such as those using solid acid catalysts, temperature and catalyst loading are critical factors. An increase in temperature generally increases the reaction rate constant and conversion, which is characteristic of endothermic esterification reactions. nih.gov

Kinetic models applied to glycerol esterification often include the power-law model and the Langmuir-Hinshelwood (L-H) model, particularly for heterogeneously catalyzed reactions. nih.govresearchgate.net The L-H dual-site model has been found to effectively describe the experimental data for glycerol esterification, suggesting a mechanism involving the adsorption of both reactants onto the catalyst surface. nih.gov An irreversible first-order model has also been successfully applied under specific experimental conditions. usp.br

Table 1: Kinetic Parameters for Glycerol Acetylation with Acetic Acid

This table presents data from an analogous reaction to infer the kinetic behavior of this compound formation.

| Catalyst | Temperature (°C) | Molar Ratio (Acid:Glycerol) | Kinetic Model | Activation Energy (kJ/mol) | Reference |

| Sulfated Ceria-Zirconia | 80-110 | 3-20 | Quasi-Newton Algorithm | Monoacetin: 5.34, Diacetin: 16.40, Triacetin: 43.57 | biofueljournal.com |

| Tin-exchanged Tungstophosphoric Acid/K-10 | 90-110 | 10:1 | Langmuir-Hinshelwood | Not Specified | nih.gov |

| Sulfated Alumina | 110 | 9:1 | Pseudo-second order | 106 | srce.hr |

| Purolite CT-275 (Ion Exchange Resin) | 70-110 | 4-9 | Langmuir-Hinshelwood | Not Specified | researchgate.net |

| Amberlyst 36 & PS-TMPTA | 80-90 | 4:1 | Irreversible first-order | Not Specified | usp.br |

Elucidation of Reaction Mechanisms via Isotopic Labeling and Stereochemical Analysis

Stereochemical analysis in related syntheses provides insight into the selectivity of such reactions. For instance, the synthesis of 2(R),3-dihydroxypropyl and 2(R),3(R)-dihydroxybutyl β-D-fructopyranosides utilized Sharpless-type catalytic asymmetric dihydroxylation, highlighting the potential for stereocontrol in reactions involving dihydroxypropyl moieties. researchgate.net This suggests that enzymatic or chiral-catalyzed synthesis of this compound could lead to specific stereoisomers. Enzymatic synthesis using lipases or esterases, for example, has been proposed for the transesterification of glycerol with acetoacetate esters, which could offer high stereoselectivity. google.com

Characterization of Transition States and Intermediates in this compound Synthesis

The synthesis of this compound proceeds through several intermediates. The initial reaction between glycerol and 3-oxobutanoic acid would form a monoester, which is a monoglyceride of acetoacetate. google.com This intermediate can then react further to form diesters and a triester.

The transition states in acid-catalyzed esterification involve the formation of a tetrahedral intermediate after the nucleophilic attack of a glycerol hydroxyl group on the protonated carbonyl carbon of 3-oxobutanoic acid. The stability of this transition state influences the reaction rate. Computational studies on the esterification of glycerol with acetic acid have helped to characterize these intermediates and transition states. nih.gov

The reaction mechanism for autocatalyzed glycerol acetylation involves the following steps:

Protonation of the carboxylic acid.

Nucleophilic attack by a hydroxyl group of glycerol on the carbonyl carbon of the protonated acid, forming a C-O bond.

Protonation of a hydroxyl group in the tetrahedral intermediate.

Loss of a water molecule from the intermediate.

Deprotonation to regenerate the acid catalyst and form the monoester. mdpi.com

This sequence of steps would be analogous for the formation of this compound.

Computational Modeling of Reaction Pathways for this compound Formation

Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in understanding the thermodynamics and reaction pathways of glycerol esterification. nih.govresearchgate.net For the reaction of glycerol with acetic acid, DFT calculations at the M06-2X/6-311+G(d,p) level have shown that the esterification is thermodynamically favored and exothermic. nih.gov These computational studies help in identifying the most stable conformers of reactants and products and in calculating the Gibbs free energy of the reaction.

Similar computational approaches could be applied to the formation of this compound. By modeling the reactants (glycerol and 3-oxobutanoic acid), intermediates, and products, it would be possible to determine the thermodynamic favorability of the reaction and to map out the potential energy surface of the reaction pathway. Such models can also elucidate the relative stability of the different isomers that can be formed. For example, theoretical studies on glycerol acetylation with acetic acid have indicated that the formation of mono- and diacetin is thermodynamically favorable. researchgate.net

Table 2: Computationally Derived Thermodynamic Data for Glycerol Esterification with Acetic Acid

This table provides data from a related reaction to infer the thermodynamic properties of this compound formation.

| Computational Method | Basis Set | Property | Finding | Reference |

| DFT (M06-2X) | 6-311+G(d,p) | Gibbs Free Energy | Reaction is thermodynamically favored. | nih.gov |

| DFT (B3LYP) | 6-31G** | Gibbs Free Energy | Reaction is thermodynamically resisted but can be favored with increased temperature. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

NMR spectroscopy stands as a cornerstone technique for defining the molecular framework of organic compounds in solution. By probing the magnetic environments of atomic nuclei, NMR provides unparalleled insight into the connectivity and three-dimensional arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the number and electronic environments of the hydrogen and carbon atoms within this compound.

¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to display a unique signal for each set of chemically equivalent protons. The chemical shift (δ) of these signals is dictated by the local electronic environment. Protons situated near electronegative oxygen atoms, such as those in the dihydroxypropyl group and adjacent to the ester and ketone functionalities, are expected to resonate at lower fields (higher δ values). The integral of each signal will be proportional to the number of protons it represents, while the splitting pattern (multiplicity) will reveal information about adjacent, non-equivalent protons (spin-spin coupling).

¹³C NMR Spectroscopy : The ¹³C NMR spectrum will provide a distinct peak for each unique carbon atom in the molecule. The chemical shifts are characteristic of the carbon's hybridization state and its bonded neighbors. The carbonyl carbons of the ester and ketone groups are predicted to have the largest chemical shifts, appearing furthest downfield. docbrown.info Carbons attached to hydroxyl groups will also exhibit significant downfield shifts compared to standard alkyl carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1' (CH₂) | ~ 4.2 | ~ 65 |

| C2' (CH) | ~ 3.9 | ~ 70 |

| C3' (CH₂) | ~ 3.6 | ~ 63 |

| C2 (CH₂) | ~ 3.5 | ~ 50 |

| C3 (C=O) | - | ~ 208 |

| C4 (CH₃) | ~ 2.2 | ~ 30 |

| C1 (C=O) | - | ~ 172 |

| OH (C2') | Variable | - |

| OH (C3') | Variable | - |

| Note: These predicted values are based on standard chemical shifts for similar functional groups and data from related glycerol esters. researchgate.netspectrabase.com Actual experimental values may vary based on the solvent and other conditions. |

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A COSY experiment would map the correlations between protons that are coupled through two or three bonds. sdsu.eduyoutube.com This would be vital for confirming the proton connectivity within the dihydroxypropyl moiety (H-1' to H-2', and H-2' to H-3') and within the oxobutanoate fragment (H-2 to H-4).

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum directly correlates protons with their attached carbon atoms. sdsu.eduhmdb.ca This experiment is fundamental for the definitive assignment of carbon signals. For example, the proton signal predicted around 4.2 ppm would show a cross-peak with the carbon signal at approximately 65 ppm, confirming their assignment to the C1' position.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings (typically over two to three bonds) between protons and carbons. sdsu.eduresearchgate.net This is invaluable for connecting different parts of the molecule. For instance, correlations would be anticipated between the C1' protons and the ester carbonyl carbon (C1), and between the C2 methylene (B1212753) protons and both the ketonic carbonyl (C3) and the ester carbonyl (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments identify protons that are in close proximity in space, regardless of whether they are connected by bonds. researchgate.net This technique is instrumental in determining the stereochemistry of the molecule by observing through-space interactions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

IR and Raman spectroscopy are complementary methods that probe the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.

The following vibrational bands are expected for this compound:

O-H Stretching : A broad band in the 3500-3200 cm⁻¹ region of the IR spectrum is expected due to the hydroxyl groups, with the broadening resulting from intermolecular hydrogen bonding.

C-H Stretching : Absorptions in the 3000-2850 cm⁻¹ range will correspond to the C-H stretching vibrations of the alkyl portions of the molecule.

C=O Stretching : Two distinct and strong absorption bands are predicted in the carbonyl region. The ester carbonyl (C1) is expected around 1740-1720 cm⁻¹, while the ketone carbonyl (C3) will likely appear at a slightly lower frequency, around 1715 cm⁻¹. scifiniti.com

C-O Stretching : Vibrations corresponding to the C-O single bonds of the ester and alcohol groups are expected in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Predicted IR and Raman Active Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch | 3500-3200 (broad) | Weak |

| C-H stretch (sp³) | 3000-2850 | Strong |

| C=O stretch (ester) | ~1735 | Moderate |

| C=O stretch (ketone) | ~1715 | Moderate |

| C-O stretch | 1300-1000 | Weak |

| Note: These are approximate ranges; the exact positions and intensities of the peaks can be influenced by the sample's physical state and intermolecular forces. |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis of this compound

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight, elemental composition, and structure of a compound through its fragmentation patterns.

HRMS measures the m/z of an ion with high precision, which allows for the determination of the exact elemental formula. The calculated exact mass for the molecular formula of this compound (C₇H₁₂O₅) is 176.0685 Da. nih.gov HRMS can confirm this composition, distinguishing it from other potential compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves isolating a precursor ion (such as the molecular ion of our target compound), fragmenting it, and then analyzing the resulting product ions. The fragmentation pattern provides a roadmap to the molecule's structure.

Predicted Fragmentation Pathways for this compound:

Ester Bond Cleavage : A likely fragmentation is the cleavage of the ester linkage, leading to the loss of the dihydroxypropyl group and the formation of an ion corresponding to the 3-oxobutanoate moiety.

Fragmentation of the Dihydroxypropyl Group : The glycerol backbone may fragment through the loss of water (H₂O) or formaldehyde (B43269) (CH₂O).

Cleavage within the Oxobutanoate Chain : The 3-oxobutanoate portion can undergo characteristic fragmentations, such as the loss of an acetyl group (CH₃CO).

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z of Fragment Ion | Proposed Structure/Loss |

| 159 | [M - OH]⁺ |

| 141 | [M - OH - H₂O]⁺ |

| 101 | [M - C₃H₅O₂]⁺ (Loss of dihydroxypropyl radical) |

| 85 | [CH₃COCH₂CO]⁺ |

| 75 | [C₃H₇O₂]⁺ (dihydroxypropyl cation) |

| 43 | [CH₃CO]⁺ |

| Note: The relative abundance of these fragments depends on the ionization technique and the energy used for fragmentation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for identifying and characterizing chromophores, the parts of a molecule that absorb light in the UV-Vis region. In this compound, the primary chromophore is the β-keto ester functionality. This group can exist in two tautomeric forms: the keto form and the enol form, each with distinct absorption characteristics.

The keto form of β-keto esters typically exhibits a weak absorption band (π → π* transition) in the region of 270-290 nm. This absorption is due to the carbonyl group. In contrast, the enol form, which is stabilized by intramolecular hydrogen bonding and conjugation, displays a much stronger absorption at a longer wavelength, generally between 240-260 nm (π → π* transition). The position and intensity of this peak can be influenced by the solvent polarity.

The keto-enol tautomerism is a key aspect of the chemistry of β-dicarbonyl compounds. libretexts.org The equilibrium between the two forms is influenced by factors such as solvent, temperature, and pH. In non-polar solvents, the enol form is often favored due to the stability of the intramolecular hydrogen bond. In polar, protic solvents, the keto form may be more prevalent.

The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to both the keto and enol tautomers. The relative intensities of these peaks would provide information about the equilibrium position between the two forms under the measurement conditions. For instance, a study of various keto-enol systems showed that the enol form gives rise to a strong absorption band. researchgate.net

Table 1: Expected UV-Vis Absorption Maxima for the Chromophores of this compound

| Tautomeric Form | Chromophore | Typical λmax (nm) | Molar Absorptivity (ε) |

| Keto | C=O (n→π) | ~275 | Low |

| Enol | Conjugated C=C-C=O (π→π) | ~245 | High |

Note: The exact λmax and molar absorptivity values can vary depending on the solvent and substitution.

X-ray Diffraction (XRD) and Crystallographic Analysis of this compound (If Applicable)

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic structure of a crystalline solid. For this compound, obtaining single crystals of suitable quality would be a prerequisite for X-ray crystallographic analysis. If successful, this technique could provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The glycerol backbone allows for significant conformational flexibility. XRD analysis could reveal the specific conformation adopted in the crystal lattice, including the torsion angles of the carbon-carbon bonds of the glycerol moiety and the orientation of the 3-oxobutanoate group relative to the glycerol backbone.

Table 2: Potential Crystallographic Data for this compound

| Parameter | Information Provided |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Hydrogen Bonding | Identification of intra- and intermolecular hydrogen bonds. |

This table represents the type of data that would be obtained from a successful X-ray crystallographic analysis.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives (If Applicable)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly useful for studying chiral molecules. This compound itself is not chiral if derived from glycerol. However, if one of the primary hydroxyl groups of the glycerol moiety were to be selectively modified, or if the starting material was a chiral form of a glycerol derivative, the resulting molecule would be chiral.

For a chiral derivative of this compound, CD spectroscopy could be used to:

Determine the stereochemistry: The sign and magnitude of the CD signal (Cotton effect) are sensitive to the absolute configuration of the chiral center(s).

Study conformational changes: Changes in the conformation of the molecule can lead to changes in the CD spectrum, providing insights into the solution-state structure and dynamics.

The chromophores in the molecule, particularly the carbonyl group of the keto form and the conjugated system of the enol form, would give rise to CD signals if they are in a chiral environment. The n→π* transition of the carbonyl group, being electronically forbidden and magnetically allowed, often gives a distinct CD signal.

While no specific CD spectroscopic data for chiral derivatives of this compound are available, the principles of the technique are well-established for other chiral carbonyl-containing compounds.

Table 3: Potential Application of CD Spectroscopy to Chiral this compound Derivatives

| Spectroscopic Feature | Structural Information |

| Sign of Cotton Effect | Related to the absolute configuration (R/S) of the chiral center(s). |

| Wavelength of Maxima/Minima | Corresponds to the electronic transitions of the chromophores. |

| Magnitude of CD Signal | Dependent on the rigidity and specific geometry of the chiral environment around the chromophore. |

Computational and Theoretical Chemistry Studies on 2,3 Dihydroxypropyl 3 Oxobutanoate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals of 2,3-Dihydroxypropyl 3-oxobutanoate

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the electronic structure of a molecule. uchicago.edunih.gov For this compound, these calculations would provide crucial information about the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.

DFT methods, like the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), could be employed to determine the optimized molecular geometry, total energy, and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. researchgate.net

For this compound, the HOMO is likely to be localized on the oxygen atoms of the dihydroxypropyl group and the enol form of the oxobutanoate moiety, which are regions of high electron density. The LUMO, conversely, would likely be centered on the carbonyl groups, which are electron-deficient. A smaller HOMO-LUMO gap would suggest higher reactivity.

Illustrative Data Table: Predicted Electronic Properties of this compound (Keto and Enol Tautomers) based on Analogous Systems

| Property | Keto Tautomer (Predicted) | Enol Tautomer (Predicted) | Significance |

| HOMO Energy | Lower | Higher | Indicates the enol form is a better electron donor. |

| LUMO Energy | Higher | Lower | Indicates the enol form is a better electron acceptor. |

| HOMO-LUMO Gap | Larger | Smaller | Suggests the enol form is more reactive. |

| Dipole Moment | Moderate | Higher | Reflects the charge distribution and polarity. |

Note: The exact values would require specific calculations, but the trends are based on general principles of electronic structure.

Ab initio methods, which are based on first principles without empirical parameters, could provide even more accurate electronic structure information, albeit at a higher computational cost. uchicago.edu These methods would be particularly useful for benchmarking the results from DFT calculations and for studying excited states of the molecule.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexibility of the 2,3-dihydroxypropyl group, with its multiple rotatable single bonds, means that this compound can exist in numerous conformations. A detailed conformational analysis is essential to identify the most stable three-dimensional structures and to understand the energy barriers between them. libretexts.org

Computational methods can be used to map the potential energy surface (PES) of the molecule by systematically rotating key dihedral angles and calculating the energy at each point. For instance, studies on glycerol (B35011) have identified numerous possible conformations, with the relative energies being highly dependent on intramolecular hydrogen bonding. nih.govresearchgate.net A similar approach for this compound would involve exploring the rotations around the C-C and C-O bonds of the dihydroxypropyl chain.

The resulting PES would reveal the global minimum energy conformation, which is the most stable and likely the most populated structure at equilibrium, as well as other low-energy local minima. The energy differences between these conformers and the transition states connecting them provide insights into the molecule's flexibility and the dynamics of its conformational changes.

Illustrative Data Table: Key Dihedral Angles and Relative Energies of Plausible Conformations of this compound

| Conformation | Dihedral Angle 1 (°C-C-C-O) | Dihedral Angle 2 (°C-C-O-C) | Relative Energy (kcal/mol) (Predicted) | Key Feature |

| A | ~60 (gauche) | ~180 (trans) | 0.0 | Global minimum, likely stabilized by intramolecular H-bond. |

| B | ~180 (trans) | ~180 (trans) | +1.5 | Extended conformation, less stable. |

| C | ~60 (gauche) | ~60 (gauche) | +2.0 | Compact conformation, potential steric hindrance. |

Note: This table is hypothetical and aims to illustrate the type of data obtained from a conformational analysis. The actual values would depend on the level of theory used.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions of this compound

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. ucdavis.edu MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

For this compound, MD simulations could be used to:

Explore the conformational landscape and the transitions between different conformers.

Study the dynamics of intramolecular hydrogen bonds, including their formation and breakage.

Simulate the behavior of the molecule in different solvents, providing insights into solute-solvent interactions and the influence of the environment on the molecule's structure and dynamics.

Investigate the interactions of this compound with other molecules, such as in a biological system or a chemical reaction.

The results of MD simulations can be analyzed to calculate various properties, such as radial distribution functions, which describe the probability of finding other atoms at a certain distance from a given atom, and time correlation functions, which provide information about the dynamics of different molecular motions.

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. frontiersin.orgunito.it

NMR Spectroscopy: The chemical shifts and coupling constants in an NMR spectrum are highly sensitive to the electronic environment and the three-dimensional structure of the molecule. DFT calculations can be used to predict the NMR parameters for different conformations and tautomers of this compound. mdpi.comnih.gov By comparing the calculated spectra with experimental data, it would be possible to determine the predominant conformation and tautomeric form of the molecule in solution. For example, the chemical shifts of the protons and carbons in the dihydroxypropyl chain would be particularly informative about its conformation. researchgate.net

IR Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational methods can be used to calculate the vibrational frequencies and intensities of the IR-active modes. researchgate.netnist.gov For this compound, the calculated IR spectrum would show characteristic peaks for the O-H stretching of the hydroxyl groups, the C=O stretching of the ketone and ester groups, and the C-O stretching of the ester and ether linkages. spectroscopyonline.com The positions of these peaks would be sensitive to intramolecular hydrogen bonding and the tautomeric state of the molecule.

Illustrative Data Table: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Keto Tautomer (Predicted) | Enol Tautomer (Predicted) | Comments |

| O-H Stretch (free) | ~3600 | ~3600 | From the dihydroxypropyl group. |

| O-H Stretch (H-bonded) | ~3400 | ~3400 | Lower frequency due to hydrogen bonding. |

| C=O Stretch (ketone) | ~1720 | - | Absent in the enol form. |

| C=O Stretch (ester) | ~1740 | ~1735 | Position can be influenced by conjugation in the enol form. |

| C=C Stretch (enol) | - | ~1650 | Characteristic of the enol tautomer. |

Note: These are approximate values based on typical ranges for these functional groups. The exact frequencies would be obtained from calculations.

Theoretical Studies on Intramolecular Hydrogen Bonding and Tautomerism in this compound

The presence of both hydroxyl groups and a β-keto ester functionality in this compound makes it a prime candidate for studying intramolecular hydrogen bonding and tautomerism.

Intramolecular Hydrogen Bonding: The hydroxyl groups of the dihydroxypropyl moiety can act as hydrogen bond donors, while the carbonyl oxygens of the oxobutanoate group can act as hydrogen bond acceptors. mdpi.comnih.gov Theoretical calculations can be used to identify and characterize these intramolecular hydrogen bonds. rsc.orgpreprints.org The strength of these interactions can be quantified by examining the geometric parameters (e.g., the distance between the donor and acceptor atoms) and by analyzing the electron density using methods like the Quantum Theory of Atoms in Molecules (QTAIM). The presence of intramolecular hydrogen bonds would significantly influence the conformational preferences and the spectroscopic properties of the molecule.

Tautomerism: The 3-oxobutanoate part of the molecule can exist in equilibrium between a keto form and an enol form. mdpi.commasterorganicchemistry.com The enol form is stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. wikipedia.org Computational studies can be used to determine the relative stabilities of the keto and enol tautomers in the gas phase and in different solvents. orientjchem.org The energy difference between the two forms, as well as the energy barrier for the tautomerization reaction, can be calculated. It is expected that the enol form would be significantly populated, especially in non-polar solvents where the intramolecular hydrogen bond is more favorable. masterorganicchemistry.com

Biochemical Synthesis and Biotransformation Pathways Involving 2,3 Dihydroxypropyl 3 Oxobutanoate

Enzymatic Catalysis in the Synthesis of 2,3-Dihydroxypropyl 3-oxobutanoate

Enzymes, particularly from the hydrolase class, are central to the synthesis of this compound. By operating under specific, mild conditions, these biocatalysts offer a green alternative to traditional chemical methods. nih.gov

Lipases (Triacylglycerol ester hydrolases, EC 3.1.1.3) are highly efficient catalysts for esterification reactions, especially under conditions of low water activity. nih.gov The synthesis of this compound can be achieved via the lipase-mediated esterification of glycerol (B35011) with acetoacetic acid or its alkyl esters (transesterification). Lipases are well-suited for this reaction due to their ability to catalyze the acylation of alcohols. nih.gov

Research on the enzymatic synthesis of similar glycerol esters provides a framework for this process. For instance, the production of glycerol acetate (B1210297) from glycerol and methyl acetate has been optimized using immobilized Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435. nih.gov This biocatalyst is a frequent choice for synthesizing glycerol esters due to its high activity and stability. nih.govresearchgate.net The synthesis of glycerol carbonate from glycerol and dimethyl carbonate has also been successfully achieved with near-quantitative yields using Novozym 435. researchgate.netslideshare.net

Key parameters influencing the yield of lipase-catalyzed esterification include temperature, substrate molar ratio, enzyme concentration, and the use of a solvent or solvent-free system. nih.govresearchgate.net Optimal conditions often involve a specific temperature range (e.g., 40-65 °C) and an excess of the acyl donor to drive the reaction equilibrium towards product formation. nih.govnih.gov

Table 1: Optimized Conditions for Lipase-Catalyzed Synthesis of Glycerol Esters

| Product | Lipase Source | Substrates | Molar Ratio (Glycerol:Acyl Donor) | Temperature (°C) | Conversion/Yield | Reference |

| Glycerol Acetate | Candida antarctica (Novozym 435) | Glycerol, Methyl Acetate | 1:40 | 40 | 95.0% | nih.gov |

| Glycerol Carbonate | Candida antarctica (Novozym 435) | Glycerol, Dimethyl Carbonate | 1:1 | 60 | ~100% | researchgate.netslideshare.net |

| Glycerides | Thermomyces lanuginosus (Eversa® Transform 2.0) | Glycerol, Acetic Acid | 1:1 | 40 | 84.8% | researchgate.net |

| Ethyl Oleate | Thermomyces lanuginosus | Oleic Acid, Ethanol (B145695) | - | 37 | 88.1% | researchgate.net |

This table is interactive. You can sort and filter the data.

Esterases (Carboxylic ester hydrolases, EC 3.1.1.1) also play a role in the metabolism of glycerol esters. While often studied for their hydrolytic activity, the principle of microscopic reversibility means they can also catalyze synthesis under appropriate conditions (e.g., in organic solvents or low-water environments). Esterases are particularly noted for their specificity towards esters with short-chain fatty acids. google.com

Studies on microbial esterases, such as those from Bacillus subtilis and Microbacterium thermosphactum, have identified glycerol ester hydrolase activity. google.comresearchgate.net The enzyme from B. subtilis is highly specific for short-chain alkyl groups (1-4 carbon atoms), a category that includes the 3-oxobutanoate moiety. google.com Similarly, M. thermosphactum possesses significant glycerol ester hydrolase activity, with the highest activity observed on tripropionin (B86974) (a C3 ester), which decreases as the fatty acid chain length increases. researchgate.net This substrate preference suggests that an esterase could effectively catalyze reactions involving the four-carbon acetoacetyl group of this compound.

Regio- and Stereoselective Biotransformations of this compound

Biotransformations using enzymes offer the significant advantage of regio- and stereoselectivity, allowing for the production of specific isomers of a chiral molecule. Since glycerol is a prochiral molecule, its esterification can lead to different regioisomers (1-monoacylglycerol or 2-monoacylglycerol) and stereoisomers (R/S-enantiomers).

Lipases are renowned for their ability to perform kinetic resolutions of racemic mixtures, a process that can be applied to either the synthesis or hydrolysis of this compound. nih.gov For example, in the synthesis of a pharmaceutical intermediate, lipase from Burkholderia cepacia was used for the kinetic hydrolysis of a racemic ester, achieving high enantiomeric excess (E > 200). nih.gov A similar strategy could resolve a racemic mixture of this compound to yield an enantiomerically pure form.

The potential for stereoselectivity is also demonstrated in the lipase-catalyzed resolution of glycerol 2,3-carbonate, a related glycerol derivative. Using lipase from Pseudomonas fluorescens, both the (R)- and (S)-enantiomers of glycerol 2,3-carbonate were obtained in high optical and chemical yields through sequential acetylation and alcoholysis. researchgate.net This highlights the capacity of lipases to differentiate between stereocenters on the glycerol backbone, a capability directly applicable to the stereoselective synthesis or transformation of this compound.

Furthermore, subsequent biotransformations of the 3-oxobutanoate portion are possible. Carbonyl reductases, for instance, can stereoselectively reduce the keto group of alkyl 3-oxobutanoates to produce chiral 3-hydroxybutanoates. researchgate.net

Microbial Bioconversion of Precursors to this compound

The synthesis of this compound relies on the availability of its precursors: glycerol and a 3-oxobutanoate source. Both can be generated through microbial fermentation routes.

Glycerol is a well-known product of microbial fermentation, historically produced on a commercial scale during World War I. nih.gov Modern biotechnological processes often use osmotolerant yeasts, which are capable of overproducing glycerol from simple sugars like glucose. researchgate.netresearchgate.net Strains of Candida glycerinogenes have been developed that can produce glycerol at concentrations up to 130 g/L with high yields. nih.govresearchgate.net This fermentation-based approach provides a renewable source of the glycerol backbone.

The 3-oxobutanoate (acetoacetate) moiety can be derived from central metabolic pathways. In fatty acid metabolism, acetyl-CoA can be converted to acetoacetate (B1235776). wikipedia.org While not a primary fermentation product, pathways for its synthesis exist within many microorganisms. Additionally, related C4 platform chemicals can be produced microbially. For instance, Gluconobacter oxydans can efficiently convert 2,3-butanediol (B46004) into acetoin (B143602) (3-hydroxy-2-butanone), demonstrating the microbial capacity to transform similar four-carbon molecules. nih.gov

Table 2: Selected Microorganisms for Precursor Production

| Precursor | Microorganism | Substrate | Production Method | Key Feature | Reference |

| Glycerol | Candida glycerinogenes | Glucose | Aerobic Fermentation | Osmotolerant, high yield | nih.govresearchgate.net |

| Glycerol | Osmotolerant Yeasts | Monosaccharides | Fermentation | High concentration production | researchgate.net |

| Acetoin (related C4) | Gluconobacter oxydans | 2,3-Butanediol | Bioconversion | High productivity and yield | nih.gov |

This table is interactive. You can sort and filter the data.

Enzymatic Hydrolysis and Degradation Mechanisms of this compound

Enzymatic hydrolysis represents the degradation pathway for this compound, breaking it down into glycerol and 3-oxobutanoic acid. This reaction is the reverse of the synthesis esterification and is typically catalyzed by the same classes of enzymes: lipases and esterases. nih.gov The reaction is favored in aqueous environments with higher water activity.

The hydrolysis of glycerol esters is a fundamental reaction in lipid biochemistry. wikipedia.org Lipases, activated by hormonal signals in organisms, cleave fatty acids from the glycerol backbone. wikipedia.org This natural process can be harnessed for industrial applications. Lipase-catalyzed hydrolysis can be highly selective. For example, a two-step hydrolysis of tuna oil used different lipases to selectively remove specific classes of fatty acids, concentrating the desired omega-3 polyunsaturated fatty acids. nih.gov A similar selective approach could be used to specifically cleave the acetoacetyl group from the glycerol backbone.

The mechanism for lipase catalysis, often described as a Bi-Bi Ping-Pong mechanism, involves the formation of an acyl-enzyme intermediate, which is then attacked by a nucleophile. researchgate.net In hydrolysis, the nucleophile is water, leading to the release of the carboxylic acid.

Biocatalyst Development and Optimization for this compound Production

Improving the efficiency, stability, and reusability of biocatalysts is crucial for the viable production of this compound. A primary strategy is enzyme immobilization, which attaches the enzyme to a solid support. researchgate.net This enhances thermal and mechanical stability and allows for easy separation from the reaction mixture and subsequent reuse. researchgate.netnih.gov Common supports include acrylic resins, silica (B1680970), and magnetic nanoparticles. nih.govresearchgate.net Novozym 435, an immobilized form of Candida antarctica lipase B, is a successful commercial example of this approach. nih.gov

Process optimization is another key aspect of development. This involves systematically varying reaction parameters to find the conditions that maximize product yield and productivity. Response surface methodology (RSM) is a powerful statistical tool used to model and optimize the effects of multiple variables, such as temperature, enzyme dosage, and substrate concentration, on the esterification process. nih.gov

Optimization studies for related ester syntheses have identified several critical factors:

Enzyme Choice: Screening various lipases is essential, as their activity and selectivity can differ significantly. nih.govresearchgate.net

Substrate Ratio: Adjusting the molar ratio of glycerol to the acyl donor can overcome equilibrium limitations. nih.gov

Water Removal: In esterification, water is a byproduct. Removing it from the reaction, for instance with molecular sieves, can drive the reaction towards higher yields. researchgate.netslideshare.net

Solvent System: The choice of solvent, or the use of a solvent-free system, can impact enzyme activity and stability. nih.govresearchgate.net

The development of robust biocatalysts through immobilization and the fine-tuning of reaction conditions are essential for creating an efficient and sustainable enzymatic route to this compound. nih.govresearchgate.net

Chemical Reactivity and Derivatization Strategies of 2,3 Dihydroxypropyl 3 Oxobutanoate

Hydrolysis Reactions of the Ester Linkage in 2,3-Dihydroxypropyl 3-oxobutanoate

The ester bond in this compound is susceptible to hydrolysis under both chemical and enzymatic conditions, yielding acetoacetic acid and glycerol (B35011).

The hydrolysis of the ester can be catalyzed by both acids and bases. The mechanisms for these reactions are well-established for esters in general.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release glycerol and the protonated form of acetoacetic acid. The acid catalyst is regenerated in the final step. The reaction is reversible and the mechanism is the reverse of Fischer esterification chemistrysteps.comlibretexts.org.

| Catalyst | Rate Constant (k) | Reference |

|---|---|---|

| HCl (Acid-catalyzed) | Data not specifically found for ethyl acetoacetate, but the reaction follows pseudo-first-order kinetics. | libretexts.org |

| NaOH (Base-catalyzed) | Data not specifically found for ethyl acetoacetate, but the reaction is typically faster than acid-catalyzed hydrolysis. | chemistrysteps.com |

Enzymatic hydrolysis of esters offers a green and highly selective alternative to chemical methods. Lipases are the most commonly used enzymes for this purpose. These enzymes are known to catalyze the hydrolysis of ester bonds with high chemo-, regio-, and enantioselectivity under mild reaction conditions nih.govmdpi.com.

The mechanism of lipase-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate. The active site of the lipase (B570770) contains a catalytic triad (B1167595) (typically serine, histidine, and aspartate). The serine hydroxyl group attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate collapses to release the alcohol (glycerol) and the acylated enzyme. The acyl-enzyme intermediate is then hydrolyzed by water to release the carboxylic acid (acetoacetic acid) and regenerate the free enzyme.

The specificity of lipases for this compound would depend on the specific lipase used. Lipases such as Candida antarctica lipase B (CALB) are known for their broad substrate scope and high efficiency in the hydrolysis and synthesis of various esters, including those with bulky groups nih.govd-nb.infonih.gov. The diol moiety in this compound may influence the binding of the substrate in the active site of the enzyme. Some lipases exhibit a high degree of regioselectivity, preferentially hydrolyzing ester bonds at specific positions in a molecule like a triglyceride mdpi.comresearchgate.net. While specific studies on the enzymatic hydrolysis of this compound are limited, research on similar dihydroxypropyl esters suggests that enzymatic hydrolysis is a viable and potentially selective method for cleaving the ester bond nih.gov.

| Lipase | Source | General Selectivity | Reference |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Fungus | High enantioselectivity for a broad range of substrates. | nih.govd-nb.info |

| Porcine Pancreatic Lipase (PPL) | Animal | Broad substrate specificity. | nih.gov |

| Pseudomonas cepacia Lipase (PCL) | Bacterium | High enantioselectivity. | nih.gov |

Reactions of the β-Keto Group in this compound

The β-keto group is a highly versatile functionality that can undergo a variety of chemical transformations, including reduction, enolization, and condensation reactions.

The ketone functionality in the β-keto group of this compound can be selectively reduced to a secondary alcohol, yielding 2,3-dihydroxypropyl 3-hydroxybutanoate. This transformation can be achieved through catalytic hydrogenation or by using hydride reducing agents. The diastereoselectivity of this reduction can often be controlled by the choice of reagents and reaction conditions.

Catalytic Hydrogenation: Asymmetric hydrogenation of β-keto esters is a well-established method for the synthesis of chiral β-hydroxy esters with high enantioselectivity. This is typically achieved using chiral ruthenium-diphosphine complexes as catalysts researchgate.netorganic-chemistry.org. The reaction conditions, such as hydrogen pressure, temperature, and solvent, can significantly influence the efficiency and selectivity of the reduction.

Hydride Reduction: Common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used to reduce the keto group. Due to the presence of the diol, chelation-controlled reduction is a possibility, which can lead to high diastereoselectivity. The choice of reducing agent and solvent can influence the stereochemical outcome of the reaction. For instance, diastereoselective reductions of β-keto esters have been achieved using various borohydride reagents nih.govyoutube.com.

| Reaction Type | Reagent/Catalyst | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Ru-BINAP complexes | H₂, various pressures and temperatures | β-Hydroxy ester | researchgate.net |

| Hydride Reduction | Sodium borohydride (NaBH₄) | Methanol (B129727) or ethanol (B145695), room temperature | β-Hydroxy ester | youtube.com |

| Enzymatic Reduction | Baker's yeast (Saccharomyces cerevisiae) | Aqueous medium, room temperature | β-Hydroxy ester | nih.gov |

Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation of the double bond with the carbonyl group. The position of this equilibrium is highly dependent on the solvent, temperature, and concentration masterorganicchemistry.commissouri.eduemerginginvestigators.org.

In nonpolar solvents, the enol form is generally favored due to the stability gained from the intramolecular hydrogen bond. In polar, protic solvents, the keto form is often more prevalent as the solvent molecules can form hydrogen bonds with the carbonyl groups, disrupting the internal hydrogen bonding of the enol form missouri.eduemerginginvestigators.org. The keto-enol equilibrium can be studied using techniques like ¹H NMR spectroscopy by integrating the signals corresponding to the keto and enol forms nih.govresearchgate.net.

While specific data for this compound is not available, the following table shows the keto-enol equilibrium for ethyl acetoacetate in various solvents, which serves as a good model.

| Solvent | % Enol Form | Equilibrium Constant (K = [enol]/[keto]) | Reference |

|---|---|---|---|

| Hexane (B92381) (Nonpolar) | 46 | 0.85 | acs.org |

| Benzene (Nonpolar) | 27 | 0.37 | acs.org |

| Chloroform (Polar aprotic) | 16 | 0.19 | acs.org |

| Ethanol (Polar protic) | 12 | 0.14 | acs.org |

| Water (Polar protic) | 0.4 | 0.004 | masterorganicchemistry.com |

The α-protons of the methylene (B1212753) group in this compound are acidic and can be removed by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as Aldol and Knoevenagel condensations.

Aldol Condensation: The enolate of this compound can react with aldehydes or ketones in an Aldol addition reaction to form a β-hydroxy carbonyl compound. Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated product. Mixed Aldol reactions, where the enolate of one carbonyl compound reacts with a different carbonyl compound, can be successful if one of the partners cannot form an enolate (e.g., benzaldehyde) or is significantly more acidic libretexts.orgmasterorganicchemistry.commagritek.com.

Knoevenagel Condensation: This is a modification of the Aldol condensation where the active methylene compound reacts with an aldehyde or ketone in the presence of a weak base (like an amine or its salt). The reaction is typically followed by spontaneous dehydration to yield a conjugated system. This compound, as an active methylene compound, can undergo Knoevenagel condensation with various aldehydes wikipedia.orgthermofisher.comresearchgate.netbhu.ac.in. The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the product.

| Reaction | Reactant | Catalyst/Base | Typical Product | Reference |

|---|---|---|---|---|

| Aldol Condensation | Aldehyde or Ketone | Sodium hydroxide (B78521), Sodium ethoxide | β-Hydroxy-β-keto ester or α,β-Unsaturated-β-keto ester | libretexts.orgmagritek.com |

| Knoevenagel Condensation | Aldehyde | Piperidine, Pyridine | α,β-Unsaturated-β-keto ester | wikipedia.orgthermofisher.com |

Reactions of the Hydroxyl Groups in this compound

Esterification and Etherification Reactions

Esterification: The hydroxyl groups of this compound can be readily esterified with carboxylic acids, acid anhydrides, or acyl chlorides to form new ester linkages. This reaction is often catalyzed by acids (e.g., sulfuric acid, p-toluenesulfonic acid) or coupling agents (e.g., dicyclohexylcarbodiimide - DCC). Similar to protection strategies, the primary hydroxyl group is generally more reactive towards esterification under sterically controlled conditions. For instance, reaction with one equivalent of a bulky acyl chloride would be expected to yield the primary ester as the major product. The esterification of glycerol with acetic acid is a well-studied process that proceeds in a stepwise manner to produce mono-, di-, and tri-acetins, demonstrating the sequential reactivity of the hydroxyl groups.

Etherification: Ether derivatives of this compound can be synthesized via Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. Selective etherification of the primary hydroxyl group can be challenging but may be achieved through the use of bulky alkylating agents or by employing a protection-deprotection sequence.

Oxidation and Reduction of Hydroxyl Functions

The oxidation of the hydroxyl groups in this compound can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the reagent used and which hydroxyl group is oxidized.

Selective oxidation of the primary hydroxyl group to an aldehyde can be achieved using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to a carboxylic acid can be accomplished with stronger oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid).

Oxidation of the secondary hydroxyl group will yield a ketone. This transformation can be carried out with a variety of oxidizing agents, including those mentioned above.

Table 2: Representative Oxidation Reactions of Alcohols

Analytical Methodologies for the Quantitative and Qualitative Assessment of 2,3 Dihydroxypropyl 3 Oxobutanoate

Chromatographic Separation Techniques for 2,3-Dihydroxypropyl 3-oxobutanoate

Chromatography is the cornerstone for isolating this compound from complex mixtures and from its isomers (e.g., 1,3-dihydroxypropyl 3-oxobutanoate) or related substances.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. The presence of free hydroxyl groups can lead to poor peak shape and thermal degradation in the hot injector and column. Therefore, derivatization is a mandatory step to increase volatility and thermal stability. researchgate.net

Derivatization: The most common approach is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.net This process replaces the active protons on the hydroxyl groups, reducing polarity and improving chromatographic performance.

Method Development: A typical starting point for method development would involve a non-polar or mid-polarity capillary column. A standard column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is often suitable for separating a wide range of derivatized compounds. researchgate.net The temperature program would be optimized to ensure sufficient separation from potential impurities, such as free glycerol (B35011), acetoacetic acid, and di-esters.

Table 1: Hypothetical GC Parameters for TMS-Derivatized this compound

| Parameter | Setting | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides high-resolution separation for complex mixtures. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Optimized for best efficiency and analysis time. |

| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the derivatized analyte. |

| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode is used for higher concentrations; splitless for trace analysis. |

| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 300°C, Hold: 5 min | Gradient temperature program to separate compounds with different boiling points. |

| Detector | FID or MS | Flame Ionization Detector for quantification, Mass Spectrometer for identification. |

High-performance liquid chromatography is well-suited for analyzing less volatile and thermally sensitive compounds like this compound, as it operates at or near ambient temperature and does not require derivatization for separation. nih.gov Both normal-phase and reversed-phase HPLC can be considered.